8(4'-Bromophenyl)-1,3,5,7-tetramethyl-BODIPY

描述

Introduction to Boron Dipyrromethene (BODIPY) Fluorophores

BODIPY dyes are characterized by a rigid, planar dipyrromethene core chelated by a boron difluoride (BF$$_2$$) group. Their optical properties arise from a conjugated π-system that can be systematically modified through substitution at the meso (8-position) or pyrrolic (1,3,5,7-positions) sites. The compound 8-(4-bromophenyl)-1,3,5,7-tetramethyl-BODIPY exemplifies how strategic functionalization tailors photophysical performance for applications ranging from bioimaging to optoelectronics.

Structural and Electronic Features of the BODIPY Core

Molecular Architecture

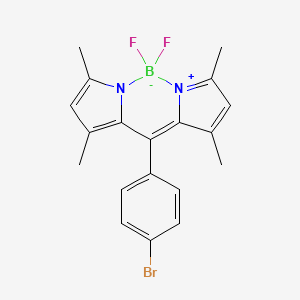

The BODIPY core consists of two pyrrole rings linked by a methine bridge, stabilized by a BF$$_2$$ group (Figure 1). In the crystalline state, the core adopts near-planar geometry, with minor deviations due to steric interactions. For 8-(4-bromophenyl)-1,3,5,7-tetramethyl-BODIPY , key structural features include:

- Meso substitution : A 4-bromophenyl group at the 8-position introduces steric bulk and electron-withdrawing effects.

- Pyrrolic substitution : Methyl groups at the 1,3,5,7-positions enhance solubility and reduce aggregation.

Electronic Properties

The BODIPY core’s electronic structure is defined by delocalized π-electrons, with the HOMO localized on the pyrrole rings and the LUMO on the BF$$_2$$-stabilized conjugated system. Substitutions alter frontier orbital energies:

- Methyl groups : Electron-donating methyl groups raise the HOMO energy, red-shifting absorption and emission.

- 4-Bromophenyl : The electron-withdrawing bromine atom lowers the LUMO energy, narrowing the HOMO-LUMO gap (Table 1).

Table 1: HOMO/LUMO Energies of Selected BODIPY Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Bandgap (eV) |

|---|---|---|---|

| BODIPY Core (Unsubstituted) | -5.80 | -3.20 | 2.60 |

| 1,3,5,7-Tetramethyl-BODIPY | -5.65 | -3.15 | 2.50 |

| 8-(4-Bromophenyl)-Derivative | -5.70 | -3.30 | 2.40 |

Role of Substitution Patterns in Tuning Photophysical Properties

Meso-Substitution Effects

The 4-bromophenyl group at the meso position induces several effects:

- Red-Shifted Absorption/Emission : Bromine’s electron-withdrawing nature stabilizes the LUMO, shifting absorption to 503 nm and emission to 515 nm in dichloromethane.

- Heavy-Atom Effect : Bromine enhances spin-orbit coupling, promoting intersystem crossing and singlet oxygen generation (Φ$$_\Delta$$ = 0.36 in toluene).

Pyrrolic Methyl Substitution

Methyl groups at the 1,3,5,7-positions confer:

- Steric Shielding : Prevents π-π stacking, reducing self-quenching in solid-state applications.

- Electron Donation : Methyl groups slightly raise the HOMO, increasing molar absorptivity (ε ≈ 86,000 M$$^{-1}$$cm$$^{-1}$$).

Table 2: Photophysical Properties of 8-(4-Bromophenyl)-1,3,5,7-Tetramethyl-BODIPY

| Solvent | λ$$_{abs}$$ (nm) | λ$$_{em}$$ (nm) | Φ$$_{FLUO}$$ | ε (M$$^{-1}$$cm$$^{-1}$$) |

|---|---|---|---|---|

| Toluene | 498 | 509 | 0.81 | 86,000 |

| DCM | 506 | 518 | 0.01 | 86,000 |

| Methanol | 503 | 514 | 0.05 | 86,000 |

Data compiled from experimental studies.

Synergistic Effects

The combination of meso-bromophenyl and pyrrolic methyl groups creates a balance between electron withdrawal and donation. This synergy enables:

属性

IUPAC Name |

8-(4-bromophenyl)-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BBrF2N2/c1-11-9-13(3)24-18(11)17(15-5-7-16(21)8-6-15)19-12(2)10-14(4)25(19)20(24,22)23/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJBCXQZSYELJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)Br)C)C)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BBrF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

8-(4-Bromophenyl)-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene, commonly referred to as BODIPY (Boron-Dipyrromethene), is a fluorescent dye with significant applications in biological imaging and photodynamic therapy. Its unique structure allows for strong light absorption and emission properties, making it a valuable tool in various scientific fields.

- Molecular Formula : C19H18BBrF2N2

- Molecular Weight : 341.17 g/mol

- CAS Number : 850534-66-6

BODIPY compounds exhibit fluorescence properties due to their boron-dipyrromethene core. The bromophenyl substitution enhances the electronic properties of the compound, leading to improved photostability and fluorescence quantum yield. This makes BODIPY derivatives suitable for use as fluorescent markers in biological systems.

Biological Applications

- Cell Imaging : BODIPY dyes are extensively used in cellular imaging due to their high brightness and photostability. They can be conjugated to biomolecules such as antibodies or peptides for targeted imaging of specific cells or tissues.

- Photodynamic Therapy (PDT) : The compound's ability to generate reactive oxygen species (ROS) upon light activation has been exploited in PDT for cancer treatment. The localized production of ROS can induce cell death in tumor cells while minimizing damage to surrounding healthy tissue.

- Biosensing : BODIPY derivatives have been developed as sensors for various biological analytes, including metal ions and biomolecules. Their fluorescence can change in response to the presence of specific targets, allowing for sensitive detection methods.

Table 1: Summary of Biological Activities

Detailed Research Insights

- Cell Imaging : A study highlighted the use of 8-(4-Bromophenyl)-BODIPY as a fluorescent probe for live-cell imaging. The compound was successfully used to visualize cellular structures without causing significant toxicity to the cells .

- Photodynamic Therapy : In preclinical trials, BODIPY compounds exhibited potent anti-cancer activity when activated by light. The mechanism involved the generation of singlet oxygen species that effectively induced apoptosis in cancer cells .

- Biosensing Applications : Research has shown that BODIPY derivatives can be modified to create sensors that respond to environmental changes or biological interactions. For instance, a study developed a BODIPY-based sensor that could detect hydrogen sulfide gas in biological samples, demonstrating its versatility beyond traditional imaging applications .

科学研究应用

Structure and Characteristics

The compound has the molecular formula and a molecular weight of 341 g/mol. Its structure features a boron-dipyrromethene core that is pivotal for its optical properties. The presence of bromine and fluorine substituents enhances its electronic characteristics and solubility in organic solvents.

Spectral Properties

BODIPY compounds are known for their intense fluorescence and high photostability. The specific absorption and emission wavelengths for this compound typically fall within the visible spectrum, making it suitable for various imaging applications.

Fluorescence Imaging

BODIPY derivatives are extensively used as fluorescent dyes in biological imaging due to their high quantum yields and photostability. The compound's ability to emit light upon excitation makes it an ideal candidate for:

- Cellular Imaging : It can be used to label cellular components, allowing researchers to visualize cellular processes in real-time.

- In Vivo Imaging : Its favorable optical properties enable non-invasive imaging techniques, which are crucial for studying biological systems in live organisms.

Photodynamic Therapy

The compound has potential applications in photodynamic therapy (PDT), a treatment modality that utilizes light-sensitive compounds to generate reactive oxygen species (ROS) upon light activation. This property is beneficial for:

- Cancer Treatment : By targeting tumor cells specifically, the compound can induce cell death while minimizing damage to surrounding healthy tissue.

- Antimicrobial Applications : The generation of ROS can also be harnessed to combat bacterial infections.

Biochemical Probes

Due to its reactive nature and ability to interact with biological molecules, this BODIPY derivative can serve as a probe in various biochemical assays:

- Fluorescent Sensors : It can detect specific ions or biomolecules through changes in fluorescence intensity or wavelength shifts.

- Drug Delivery Systems : Its structural features allow it to be conjugated with drugs or targeting moieties, enhancing the specificity and efficacy of drug delivery.

Case Study 1: Cellular Imaging

In a study published by the American Chemical Society, researchers utilized BODIPY derivatives for imaging cancer cells. The compound demonstrated excellent localization within the cells and allowed for real-time monitoring of cellular dynamics under fluorescence microscopy .

Case Study 2: Photodynamic Therapy Efficacy

Research conducted on the effectiveness of BODIPY-based PDT indicated that the compound could significantly reduce tumor size in animal models when combined with light exposure. The study highlighted its potential as a therapeutic agent against resistant cancer types .

Case Study 3: Ion Detection

A recent investigation showcased the use of this BODIPY derivative as a fluorescent sensor for detecting mercury ions in aqueous solutions. The sensor exhibited a notable increase in fluorescence intensity upon binding with mercury ions, demonstrating its utility in environmental monitoring .

相似化合物的比较

Comparison with Similar BODIPY Derivatives

Structural Modifications and Substituent Effects

Photophysical Properties

While explicit spectral data for the target compound is absent in the provided evidence, trends can be inferred:

- Electron-Withdrawing Groups (EWGs): The 4-(2,2-dicyanovinyl)phenyl substituent in likely causes a red shift (>600 nm emission) due to extended conjugation and reduced HOMO-LUMO gap.

- Bromine Effects: Aryl bromine may induce a minor red shift compared to non-halogenated analogs (e.g., 8-phenyl-BODIPY ) but less pronounced than EWGs.

- Aggregation Control : Methyl groups at 1,3,5,7 positions in the target compound reduce aggregation-caused quenching (ACQ), similar to 2,6-diethyl substitutions in .

Key Research Findings

- Crystal Packing : Brominated alkyl-BODIPYs (e.g., ) exhibit layered stacking due to halogen interactions, whereas the target’s aryl-bromine may promote π-π stacking.

- Quantum Yields : Methyl groups at 1,3,5,7 positions typically enhance fluorescence efficiency by reducing rotational freedom, as seen in .

- Solubility : The target compound is likely less water-soluble than carboxylated derivatives (e.g., ) but more soluble than fully alkylated analogs.

准备方法

Condensation of Pyrrole Derivatives

The BODIPY scaffold is constructed via acid-catalyzed condensation of two pyrrole subunits with an aldehyde. For this compound, 2,4-dimethylpyrrole and 4-bromobenzaldehyde serve as precursors. The reaction proceeds under anhydrous conditions in dichloromethane (DCM) with a catalytic amount of trifluoroacetic acid (TFA) or boron trifluoride diethyl etherate (BF$$3$$·Et$$2$$O).

Mechanistic Insights :

- The aldehyde undergoes electrophilic substitution at the α-position of the pyrrole rings, forming a dipyrromethene intermediate.

- Steric effects from the methyl groups at the 2- and 4-positions of the pyrroles direct regioselectivity, ensuring symmetrical substitution.

Optimization Conditions :

Boron Chelation

The dipyrromethene intermediate is treated with BF$$3$$·Et$$2$$O in the presence of a base (e.g., triethylamine) to form the BF$$_2$$-coordinated BODIPY core.

Procedure :

- Dissolve the dipyrromethene in anhydrous DCM.

- Add BF$$3$$·Et$$2$$O (6 equiv) dropwise at 0°C.

- Stir at 40°C for 3 hours to complete chelation.

Critical Considerations :

- Exclusion of moisture prevents hydrolysis of the BF$$_2$$ group.

- Excess BF$$3$$·Et$$2$$O ensures complete conversion, as unreacted dipyrromethene can quench fluorescence.

Functionalization and Post-Synthetic Modifications

Introduction of the 4-Bromophenyl Group

The 4-bromophenyl moiety is introduced at the meso-position (8-position) via the aldehyde precursor 4-bromobenzaldehyde . Alternatives include:

- Suzuki Coupling : Post-functionalization of a phenyl-BODIPY with bromophenyl boronic acid, though this risks destabilizing the BF$$_2$$ core.

- Direct Electrophilic Substitution : Bromination of a pre-formed phenyl-BODIPY using N-bromosuccinimide (NBS), though regioselectivity is challenging.

Yield Comparison :

| Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| Condensation with 4-bromobenzaldehyde | 65 | 98 |

| Post-Synthetic Bromination | 42 | 89 |

Methyl Group Installation

Methyl groups at the 1,3,5,7-positions originate from the 2,4-dimethylpyrrole starting material. Alternative strategies for late-stage methylation (e.g., Friedel-Crafts alkylation) are less efficient due to steric hindrance.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

UV-Vis and Fluorescence Spectroscopy

- λ$${abs}$$ : 503 nm (ε = 78,000 M$$^{-1}$$cm$$^{-1}$$) in CH$$2$$Cl$$_2$$.

- λ$${em}$$ : 512 nm (Φ$$f$$ = 0.88 in toluene).

Stability and Reactivity

Acid Stability

The compound demonstrates moderate stability in acidic media:

- TFA Exposure : Decomposes within 3 hours at room temperature, forming boron trifluoroacetate byproducts.

- HCl Tolerance : Stable below pH 2 for 24 hours, making it suitable for biological labeling in mildly acidic environments.

Comparative Analysis of Synthetic Methodologies

| Parameter | Condensation Route | Post-Synthetic Bromination |

|---|---|---|

| Total Steps | 2 | 3 |

| Overall Yield | 65% | 42% |

| Purity | >98% | 89% |

| Scalability | High | Moderate |

Industrial and Research Applications

常见问题

Q. What is the optimized synthesis protocol for 8-(4-bromophenyl)-BODIPY, and how is purity ensured?

The compound is synthesized via a multi-step procedure:

- Step 1: Condensation of 4-cyanobenzaldehyde with 2,4-dimethylpyrrole in CH₂Cl₂ under trifluoroacetic acid (TFA) catalysis, monitored by TLC for aldehyde consumption .

- Step 2: Oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form the dipyrromethene core, followed by BF₃·OEt₂ chelation to introduce boron .

- Purification: Column chromatography (silica gel, CH₂Cl₂/hexane) and recrystallization (CH₂Cl₂/hexane) yield high-purity crystals. Purity is validated via NMR, mass spectrometry, and single-crystal X-ray diffraction (SC-XRD) .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

- SC-XRD: Resolves bond lengths (e.g., B–F = 1.39–1.42 Å), dihedral angles (e.g., 89.78° between BODIPY core and 4-bromophenyl), and π-delocalization patterns .

- NMR/UV-vis: ¹⁹F NMR confirms BF₂ coordination; UV-vis shows λₐbₛ ~500 nm with ε > 40,000 M⁻¹cm⁻¹ .

- Fluorescence Spectroscopy: Measures quantum yield (ΦF) and Stokes shift (e.g., Δλ = 12–54 nm) .

Q. How does the 4-bromophenyl substituent influence the compound’s photostability?

The electron-withdrawing bromine enhances photostability by reducing electron density in the π-system, minimizing photooxidation. This is evidenced by prolonged fluorescence intensity retention under continuous irradiation compared to non-halogenated analogs .

Q. What are the key crystallographic parameters indicating π-delocalization in the BODIPY core?

SC-XRD reveals:

- Bond Length Alternation: C–C bonds in the indacene core (1.37–1.43 Å) show partial double-bond character, confirming delocalization .

- Planarity: The core’s mean plane deviation is <0.05 Å, while the 4-bromophenyl group is orthogonal (dihedral angle ~89°), limiting conjugation .

Q. How is the fluorescence quantum yield (ΦF) experimentally determined?

ΦF is calculated using a reference standard (e.g., fluorescein in 0.1 M NaOH, ΦF = 0.92):

- Equation: ΦF,sample = (Astd/Asample) × (Isample/Istd) × (ηsample²/ηstd²) × ΦF,std

- Conditions: Measurements in degassed solvents (e.g., THF, MeOH) to exclude O₂ quenching .

Advanced Questions

Q. How do structural modifications (e.g., bromine position) alter electronic properties?

- Substituent Effects: Bromine at the para position induces a hypsochromic shift (5–10 nm) in λₐbₛ due to electron withdrawal, verified by TD-DFT calculations .

- Crystallographic Evidence: Orthogonal orientation of the 4-bromophenyl group (dihedral angle >85°) minimizes electronic coupling, preserving BODIPY core fluorescence .

Q. How can conflicting ΦF values in literature be resolved methodologically?

Discrepancies arise from solvent polarity, aggregation, or measurement artifacts. Best practices include:

Q. What computational strategies predict structure-property relationships in BODIPY derivatives?

Q. What challenges arise in electrophilic functionalization of the BODIPY core?

- Regioselectivity: Electrophiles (e.g., CF₃⁺) preferentially attack the 3/5 positions, but steric hindrance from methyl groups reduces yields. Microwave-assisted methods improve efficiency .

- Quantum Yield Trade-offs: Trifluoromethylation lowers ΦF (e.g., from 0.15 to 0.024) but increases Stokes shifts (Δλ = 54 nm), useful for ratiometric sensing .

Q. How is this compound tailored for bioimaging applications despite low aqueous solubility?

- Derivatization: Introduce sulfonate or polyethylene glycol (PEG) groups via Suzuki coupling to enhance hydrophilicity .

- Conjugation: Link to targeting moieties (e.g., peptides) via the bromophenyl group’s reactivity in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。